trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylicacid
Description
This compound (CAS: 2140264-20-4, MFCD31544009) is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a 4-chlorophenyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₉H₁₈ClNO₄ (MW: 359.8 g/mol), with a purity of 97% . The trans-configuration ensures stereochemical uniformity, critical for applications in medicinal chemistry, particularly as a building block for protease inhibitors or receptor-targeted drugs.
Properties
Molecular Formula |
C19H18ClNO4 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(3R,4S)-4-(4-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H18ClNO4/c20-15-8-6-14(7-9-15)16-10-21(11-17(16)18(22)23)19(24)25-12-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,22,23)/t16-,17+/m1/s1 |
InChI Key |
FPDIXSAIJREEKT-SJORKVTESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyloxycarbonyl chloride under basic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorophenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxycarbonyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Preliminary studies indicate that trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid may exhibit significant antitumor properties. Compounds with similar structures have demonstrated efficacy against various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrrolidine derivative A | MCF-7 (breast cancer) | 10 | |
| Pyrrolidine derivative B | HeLa (cervical cancer) | 15 |
The mechanism of action often involves the inhibition of signaling pathways that promote cell proliferation and survival, indicating potential for further development as an anticancer agent .
Anti-inflammatory Properties
Research suggests that the compound may also possess anti-inflammatory properties. Similar pyrrolidine derivatives have been shown to modulate inflammatory responses, making this compound a candidate for treating conditions characterized by chronic inflammation .
Analgesic Effects
The structural components of trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid suggest possible interactions with pain pathways, indicating potential analgesic effects. Further exploration into its pharmacodynamics could reveal its efficacy in pain management .
Synthesis Routes
The synthesis of trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves several key steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of the Benzyloxycarbonyl Group : This step protects the amine group using benzyloxycarbonyl chloride under basic conditions.
- Substitution with Chlorophenyl Group : Introduced via substitution reactions using chlorophenyl halides and suitable bases.
These synthetic routes can be optimized for industrial production, employing methods such as continuous flow reactors to enhance yield and purity.
Mechanism of Action
The mechanism of action of trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group may facilitate binding to enzymes or receptors, while the chlorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
SH-7283: trans-1-[(Benzyloxy)carbonyl]-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
- Key Difference : The chlorine atom is at the 2-position of the phenyl ring instead of 3.
- Purity remains comparable (97%) .
Protecting Group Variations
Boc-(±)-trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (CAS 851485-00-2)
- Key Difference : The tert-butoxycarbonyl (Boc) group replaces Cbz.
- Impact: Molecular Weight: 325.79 g/mol (vs. 359.8 for the target compound) . Stability: Boc is acid-labile (removed via TFA), whereas Cbz requires hydrogenolysis. This difference dictates synthetic pathways, with Boc preferred for solid-phase peptide synthesis .
rac-(3R,4S)-4-(4-chlorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
- Key Difference : Fluorenylmethyloxycarbonyl (Fmoc) protecting group.
- Impact : Fmoc is base-labile (removed with piperidine), making it ideal for sequential deprotection in peptide synthesis. The racemic mixture (rac-) may limit enantioselective applications compared to the trans-configured target compound .
Substituent Type Variations
trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid (CAS 1402666-47-0)
- Key Difference : Methyl group replaces 4-chlorophenyl.
- Impact :
trans-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 1212064-03-3)
Stereochemical and Salt Form Variations
(3R,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Key Differences :
- Stereochemistry : (R,R) configuration vs. trans (unspecified enantiomer).
- Salt Form : Hydrochloride improves aqueous solubility but may alter crystallization behavior.
- Impact : Enantiomeric purity is crucial for chiral targets (e.g., enzymes), where mismatched stereochemistry can nullify activity .
Research Implications
- Synthetic Utility: The Cbz group in the target compound offers compatibility with hydrogenolysis-sensitive substrates, whereas Boc/Fmoc analogs are preferable in orthogonal protection strategies .
- Drug Design : The 4-chlorophenyl group enhances binding to hydrophobic pockets (e.g., kinase ATP-binding sites), while CF₃ or methyl substituents modulate potency and pharmacokinetics .
- Safety : The Boc-protected analog (CAS 851485-00-2) shares similar hazards (e.g., harmful if inhaled) but differs in handling due to acid sensitivity .
Biological Activity
Trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a benzyloxycarbonyl group, and a para-chlorophenyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Chemical Structure and Properties
The molecular formula of trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is , with a molecular weight of approximately 359.81 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability and biological interactions .
The biological activity of this compound is hypothesized to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The benzyloxycarbonyl group may facilitate binding to these targets, while the chlorophenyl group can influence the compound's reactivity and overall pharmacological profile.
Antitumor Activity
Preliminary studies suggest that compounds with similar structures exhibit significant antitumor activities. For instance, derivatives of pyrrolidine have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that promote cell proliferation and survival .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrrolidine derivative A | MCF-7 (breast cancer) | 10 | |
| Pyrrolidine derivative B | HeLa (cervical cancer) | 15 |
Anti-inflammatory Activity
Research indicates that trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as COX-2. This action could make it a candidate for treating inflammatory diseases .
Analgesic Properties
The analgesic effects of similar compounds have been documented, suggesting that this compound may also reduce pain perception through central or peripheral mechanisms. The specific pathways involved are still under investigation but may include modulation of pain receptors or neurotransmitter systems .
Case Studies
Several studies have explored the biological activities of related pyrrolidine compounds:
- Study on Antitumor Activity : A series of pyrrolidine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications led to enhanced activity against MCF-7 and HeLa cells, supporting the potential of trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid as an antitumor agent .
- Anti-inflammatory Evaluation : In vitro assays demonstrated that related compounds effectively inhibited TNF-alpha production in macrophages, highlighting their potential use in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
